molecular formula C7H5BrF2 B1279544 3-Bromo-2,6-difluorotoluene CAS No. 221220-97-9

3-Bromo-2,6-difluorotoluene

Cat. No.: B1279544
CAS No.: 221220-97-9
M. Wt: 207.01 g/mol
InChI Key: AISIRIFPPGLTCY-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorotoluene (CAS 221220-97-9) is a brominated aromatic compound with a toluene backbone substituted by fluorine atoms at the 2- and 6-positions and a bromine atom at the 3-position. Its molecular formula is C₇H₅BrF₂, and it exhibits a refractive index of 1.510 . The compound is commercially available in varying quantities (e.g., 25g for €116; 100g for €332), indicating its utility as a synthetic intermediate in organic chemistry . The InChI code (1S/C7H5BrF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3) provides a unique structural identifier .

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISIRIFPPGLTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461231
Record name 3-bromo-2,6-difluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221220-97-9
Record name 3-bromo-2,6-difluorotoluene
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URL https://comptox.epa.gov/dashboard/DTXSID80461231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221220-97-9
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2,6-difluorotoluene typically involves the bromination of 2,6-difluorotoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction proceeds as follows:

  • In the presence of an organic or inorganic solvent, 2,6-difluorotoluene is mixed with hydrobromic acid (40% mass fraction).
  • Hydrogen peroxide (30% mass fraction) is added dropwise under lighting conditions.
  • The reaction mixture is stirred for 6-24 hours.
  • The reaction liquid is washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
  • The product is purified using silica gel column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-difluorotoluene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The bromine atom can be reduced to form 2,6-difluorotoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of 2,6-difluoroaniline, 2,6-difluorothiophenol, etc.

    Oxidation: Formation of 2,6-difluorobenzoic acid or 2,6-difluorobenzaldehyde.

    Reduction: Formation of 2,6-difluorotoluene.

Scientific Research Applications

3-Bromo-2,6-difluorotoluene is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluorotoluene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorotoluene Derivatives

α-Bromo-3,4-difluorotoluene (CAS 85118-01-0)
  • Molecular Formula : C₇H₅BrF₂
  • Density : 1.618 g/cm³ .
  • Key Difference : Fluorine atoms at the 3- and 4-positions instead of 2- and 6-positions.
  • Implications : Higher density compared to 3-Bromo-2,6-difluorotoluene (1.510 refractive index) suggests tighter molecular packing due to substituent positioning .
α-Bromo-3,5-difluorotoluene (CAS 141776-91-2)
  • Molecular Formula : C₇H₅BrF₂
  • Boiling Point : 65°C at 4.5 mmHg .
  • Density : 1.60 g/cm³ .
  • Key Difference : Symmetric fluorine placement at 3- and 5-positions.
  • Implications : Lower boiling point compared to other isomers may reflect reduced polarity or intermolecular forces .

Chlorinated Difluorotoluene Derivatives

2-Chloro-3,6-difluorobenzyl Bromide (CAS 90292-67-4)
  • Molecular Formula : C₇H₄BrClF₂
  • Molecular Weight : 241.46 g/mol .
  • Density : 1.550 g/cm³ .
  • Key Difference : Chlorine at the 2-position and bromine on the benzyl group.
  • Implications : The chlorine substituent increases molecular weight and may alter reactivity (e.g., slower nucleophilic substitution due to Cl’s lower leaving-group ability) .
3-Chloro-2,6-difluorobenzyl Bromide (CAS 261762-47-4)
  • Molecular Formula : C₇H₄BrClF₂
  • Molecular Weight : 241.46 g/mol .
  • Density : 1.547 g/cm³ .
  • Key Difference : Chlorine at the 3-position adjacent to bromine.
  • Implications : Proximity of Cl and Br may sterically hinder reactions or modify electronic effects (e.g., directing electrophilic substitution) .

Phenolic Derivatives

4-Bromo-2,6-difluorophenol
  • Structure : Features a hydroxyl (-OH) group instead of a methyl (-CH₃) group on the aromatic ring .
  • Implications : The -OH group enhances solubility in polar solvents and acidity (pKa ~8–10), making it suitable for deprotonation-driven reactions .

Trifluorotoluene Derivatives

Data Table: Comparative Properties

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Refractive Index
This compound 221220-97-9 C₇H₅BrF₂ 207.01 Not reported - 1.510
α-Bromo-3,4-difluorotoluene 85118-01-0 C₇H₅BrF₂ 207.01 Not reported 1.618 -
α-Bromo-3,5-difluorotoluene 141776-91-2 C₇H₅BrF₂ 207.01 65 (4.5 mmHg) 1.60 -
2-Chloro-3,6-difluorobenzyl Br 90292-67-4 C₇H₄BrClF₂ 241.46 Not reported 1.550 -
3-Chloro-2,6-difluorobenzyl Br 261762-47-4 C₇H₄BrClF₂ 241.46 Not reported 1.547 -

Biological Activity

3-Bromo-2,6-difluorotoluene (CAS Number: 221220-97-9) is an organic compound characterized by the presence of bromine and fluorine substituents on a toluene backbone. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and other industries.

  • Molecular Formula: C₇H₆BrF₂
  • Molecular Weight: 207.03 g/mol
  • Appearance: Colorless to pale yellow liquid
  • Solubility: Low solubility in water; soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various enzymes, notably cytochrome P450 enzymes. These enzymes are crucial for the metabolism of many drugs and organic compounds. The compound acts as a competitive inhibitor , which may lead to alterations in metabolic pathways, affecting drug metabolism and potentially leading to drug-drug interactions.

Biological Activity Data

Biological Activity Effect Reference
Cytochrome P450 InhibitionCompetitive inhibition
Antimicrobial ActivityModerate activity against specific bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound exhibited moderate inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects

Research focusing on the cytotoxic effects of halogenated toluenes revealed that this compound induced apoptosis in specific cancer cell lines. The mechanism was linked to oxidative stress and mitochondrial dysfunction, highlighting its potential as a lead compound for cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable characteristics for bioavailability. Its low water solubility may influence its absorption and distribution within biological systems. Further studies are needed to elucidate its metabolic pathways and elimination processes.

Safety Profile

While exploring the biological activity of this compound, safety considerations must be addressed. The compound is classified as harmful by inhalation and contact with skin, causing irritation and respiratory issues. Proper handling and safety protocols are essential when working with this compound.

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